molecular formula C22H22P+ B8742345 But-3-en-1-yltriphenylphosphonium bromide CAS No. 16958-42-2

But-3-en-1-yltriphenylphosphonium bromide

Cat. No.: B8742345
CAS No.: 16958-42-2
M. Wt: 317.4 g/mol
InChI Key: IFHNDGJLDIUUHL-UHFFFAOYSA-N
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Description

But-3-en-1-yltriphenylphosphonium bromide is an organic compound that belongs to the class of quaternary phosphonium salts. It is characterized by the presence of a phosphonium ion bonded to three phenyl groups and a 3-butenyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-1-yltriphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 3-butenyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as toluene or tetrahydrofuran (THF). The mixture is heated to reflux, and the reaction is allowed to proceed until completion. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the preparation of triphenyl(3-butenyl)phosphonium bromide involves the use of large-scale reactors and precise control of reaction conditions. The process includes the addition of triphenylphosphine and 3-butenyl bromide to a reactor containing a solvent like toluene. The mixture is heated to a specific temperature and stirred for several hours. After the reaction is complete, the product is filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

But-3-en-1-yltriphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

But-3-en-1-yltriphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(3-butenyl)phosphonium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in the Wittig reaction. The phosphonium ion interacts with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-en-1-yltriphenylphosphonium bromide is unique due to its 3-butenyl group, which provides distinct reactivity compared to other phosphonium salts. This unique structure allows it to participate in specific reactions, such as the Wittig reaction, with high selectivity and efficiency .

Properties

IUPAC Name

but-3-enyl(triphenyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHNDGJLDIUUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168729
Record name 3-Butenyl(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-42-2, 787485-48-7
Record name 3-Butenyl(triphenyl)phosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenyl(triphenyl)phosphorane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Buten-1-yltriphenylphosphonium
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